molecular formula C16H18FNO4 B567443 (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester CAS No. 1313710-28-9

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

Cat. No. B567443
M. Wt: 307.321
InChI Key: WNPIFLVSKAAWBV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, also known as 2-Fluoro-benzyl-PBCA, is a chemical compound that has been used in a variety of scientific research applications. It is a fluorinated carboxylic acid ester that has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. This compound has also been used to develop new synthetic methods for the synthesis of other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester involves a series of chemical reactions that will introduce the necessary functional groups onto the starting materials to form the final product. The pathway will involve protecting groups, esterification, and reduction reactions.

Starting Materials
2-Fluorobenzaldehyde, Ethyl acetoacetate, tert-Butyl bromoacetate, Sodium borohydride, Sodium hydroxide, Hydrochloric acid, Ethanol, Methanol

Reaction
Step 1: Protection of the carbonyl group of ethyl acetoacetate with tert-butyl bromoacetate to form tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate, Step 2: Condensation of 2-fluorobenzaldehyde with tert-butyl ethyl 2-(bromomethyl)-3-oxobutanoate in the presence of sodium hydroxide to form (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 3: Reduction of the ketone group in (S)-2-(2-Fluoro-benzyl)-3-oxo-pyrrolidine-1-carboxylic acid tert-Butyl ester with sodium borohydride in methanol to form (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester, Step 4: Oxidation of the alcohol group in (S)-2-(2-Fluoro-benzyl)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-Butyl ester with hydrochloric acid in ethanol to form (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl este

Scientific Research Applications

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has been used in a variety of scientific research applications. It has been used to study the effects of fluoroalkylation on various biochemical and physiological processes. It has also been used to develop new synthetic methods for the synthesis of other compounds. In addition, this compound has been used to study the interaction of certain proteins with small molecules, as well as to study the effects of certain drugs on the human body.

Mechanism Of Action

The mechanism of action of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA is not fully understood. However, it is believed to act as a competitive inhibitor, blocking the binding of certain proteins to small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA are not well understood. However, it has been shown to have an inhibitory effect on certain proteins and small molecules. This inhibition can have a variety of effects, depending on the protein and small molecule involved. For example, it has been shown to inhibit the binding of certain drugs to their target proteins, thus reducing their effectiveness.

Advantages And Limitations For Lab Experiments

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA has several advantages for lab experiments. It is a relatively inexpensive compound, making it an attractive option for research. It is also relatively stable and can be stored for long periods of time without degrading. Additionally, it has a low toxicity, making it safe to use in laboratory settings.
However, there are also some limitations to the use of this compound. It is not soluble in many solvents, making it difficult to use in certain experiments. Additionally, it can be difficult to synthesize in large quantities, making it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for the use of (S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl esterzyl-PBCA. It could be used to study the binding of various proteins to small molecules, as well as to study the effects of certain drugs on the human body. Additionally, it could be used to develop new synthetic methods for the synthesis of other compounds. Finally, it could be used to study the effects of fluoroalkylation on various biochemical and physiological processes.

properties

IUPAC Name

tert-butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPIFLVSKAAWBV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)CC1=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724464
Record name tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Fluoro-benzyl)-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

CAS RN

1313710-28-9
Record name tert-Butyl (2S)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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